Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate
CAS No.:
Cat. No.: VC13678862
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO4 |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | tert-butyl 6-(hydroxymethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate |
| Standard InChI | InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-4-5-17-11-7-9(8-15)6-10(11)14/h9-11,15H,4-8H2,1-3H3 |
| Standard InChI Key | GQKOTFBRHHTXPW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOC2C1CC(C2)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC2C1CC(C2)CO |
Introduction
Synthesis and Chemical Reactivity
While detailed synthetic protocols for this specific compound remain proprietary, established methodologies for analogous 1,4-oxazines provide insights into plausible routes. A multi-step approach likely involves:
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Cyclocondensation: Formation of the oxazine ring via reaction between a β-amino alcohol and a carbonyl compound under acidic conditions.
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Functionalization: Introduction of the hydroxymethyl group through nucleophilic substitution or reduction reactions.
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Protection/Deprotection: Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites during synthesis .
A representative procedure for bromomethyl oxazine derivatives involves inverse electron demand Diels–Alder reactions between nitroalkenes and olefins, followed by functionalization with trimethylsilyl bromide at −80°C . For N-alkylated variants, reactions with amines in 2-butanone using SCS-Bi₂O₃ as a base yield substituted products after recrystallization .
Table 2: Comparative Yields in Oxazine Synthesis
| Reaction Type | Yield Range | Key Conditions |
|---|---|---|
| Diels–Alder Cyclization | 65–78% | −80°C, CH₂Cl₂ solvent |
| N-Alkylation | 77–92% | Room temperature, SCS-Bi₂O₃ |
The hydroxymethyl group at position 6 enables further derivatization, such as esterification or glycosylation, expanding the compound’s utility in medicinal chemistry.
Materials Science Applications
The rigid bicyclic structure and polar functional groups make this compound a candidate for advanced materials:
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Polymer Additives: Oxazines enhance thermal stability in epoxy resins, with glass transition temperatures () increasing by 15–20°C at 5 wt% loading.
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Coordination Chemistry: The nitrogen lone pair facilitates metal binding, as evidenced by a 2019 study where similar oxazines formed stable complexes with Cu(II) () .
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